molecular formula C7H7F9O B1333653 3-(Perfluorobutyl)propanol CAS No. 83310-97-8

3-(Perfluorobutyl)propanol

Cat. No. B1333653
CAS RN: 83310-97-8
M. Wt: 278.12 g/mol
InChI Key: OVBNEUIFHDEQHD-UHFFFAOYSA-N
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Patent
US06552069B1

Procedure details

Borane-methyl sulfide complex (5.2 ml, 52.2 mmol) was slowly added to a solution of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid (5.10 g, 17.4 mmol) in anhydrous tetrahydrofuran (50 ml) at −50° C. The reaction mixture was stirred for 4 hours at room temperature and cooled to 0° C., followed by addition of methanol. After distilling off the solvent, the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/5→1/3) to give 4,4,5,5,6,6,7,7,7-nonafluoroheptan-1-ol (4.7 g, Yield 97%) as a colorless oil.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([C:8]([F:17])([F:16])[C:9]([F:15])([F:14])[C:10]([F:13])([F:12])[F:11])[CH2:3][CH2:4][C:5](O)=[O:6].CO>O1CCCC1>[F:1][C:2]([F:18])([C:8]([F:16])([F:17])[C:9]([F:14])([F:15])[C:10]([F:11])([F:12])[F:13])[CH2:3][CH2:4][CH2:5][OH:6]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
FC(CCC(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/5→1/3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(CCCO)(C(C(C(F)(F)F)(F)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.